3,3'-Diethylthiacarbocyanine iodide (3,3'-DTTC) has been used as a fluorescence stain to study the kinetics of fluorescence staining in bacteria []. The study investigated the effects of various factors, such as concentration, incubation time, and cell type, on the staining intensity of 3,3'-DTTC in both Gram-positive and Gram-negative bacterial species []. The findings suggest that 3,3'-DTTC can be a useful tool for studying the permeability and membrane potential of bacteria [].
While research on 3,3'-DTTC is limited, its structural similarity to other thiacarbocyanine dyes suggests potential applications in various fields of scientific research. Thiacarbocyanine dyes are known for their optical properties, such as strong absorption and emission of light at specific wavelengths. This makes them valuable tools in various applications, including:
3,3'-Diethylthiacarbocyanine iodide is a synthetic cyanine dye characterized by its vibrant green color and significant photochemical properties. This compound, with the chemical formula C21H21I N2S2 and a molecular weight of 492.45 g/mol, is widely used in various scientific and industrial applications due to its ability to absorb light at specific wavelengths, particularly around 559.25 nm . The compound is known for its stability under normal conditions, making it suitable for long-term studies in laboratory settings .
DTCI's mechanism of action in staining bacteria primarily relies on its electrostatic interactions with the bacterial membrane. As mentioned earlier, the positively charged nitrogens in DTCI are attracted to the negatively charged phospholipid headgroups of the bacterial membrane. This interaction disrupts the membrane potential and can lead to increased permeability, allowing DTCI to accumulate inside the bacteria. The accumulated DTCI then exhibits fluorescence, allowing for visualization and identification of bacteria [].
Studies suggest that DTCI may also have a bactericidal effect at higher concentrations, potentially due to membrane disruption []. However, the specific mechanism behind this effect requires further investigation.
The compound exhibits notable effects on various cell types, influencing cellular functions and processes. Its stability and degradation properties are essential for observing long-term effects on cellular behavior in both in vitro and in vivo studies.
The synthesis of 3,3'-Diethylthiacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone. The general procedure includes:
This method allows for high yields and purity of the final product.
3,3'-Diethylthiacarbocyanine iodide finds extensive use across various fields:
Studies involving 3,3'-Diethylthiacarbocyanine iodide have focused on its interactions within biological systems and electrochemical environments. Its role as an electron donor is crucial for understanding its mechanism of action in various biochemical pathways. Additionally, research has explored its interactions with other compounds to enhance imaging techniques and develop new diagnostic tools .
Several compounds exhibit similarities to 3,3'-Diethylthiacarbocyanine iodide, particularly within the cyanine dye family. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
3,3'-Diethylthiacyanine iodide | Similar structure but different functional groups; absorbs light at different wavelengths | Primarily used for biological staining |
3,3'-Dibutylthiacarbocyanine iodide | Longer alkyl chains compared to diethyl variant; different solubility properties | Enhanced solubility in organic solvents |
5-(4-Dimethylaminostyryl)-2-methylthiazole | Contains dimethylamino group; used primarily for fluorescence microscopy | Exhibits strong fluorescence properties |
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of 3,3'-Diethylthiacarbocyanine iodide that make it particularly valuable in scientific research.
3,3'-Diethylthiacarbocyanine iodide represents a distinctive member of the cyanine dye family, characterized by its unique molecular architecture and electronic structure [1] [2]. The compound possesses the molecular formula C21H21IN2S2 with a molecular weight of 492.44 g/mol [1] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide [6] [7].
The structural framework consists of two benzothiazole heterocyclic rings connected by a trimethine bridge, with ethyl substituents positioned at the 3,3' positions [1] [2] [8]. This conjugated system facilitates extensive π-electron delocalization across the entire molecular backbone, which is fundamental to the compound's optical properties [8] . The positive charge is delocalized between the two nitrogen atoms within the benzothiazole rings, creating a resonance-stabilized cationic structure [1] [8].
The compound exhibits a characteristic polymethine chain structure with alternating double bonds that extends between the two heterocyclic termini [28] [29]. This conjugated system contains one methine unit (n=1) in the connecting bridge, classifying it as a carbocyanine within the systematic nomenciation of cyanine dyes [28] [29]. The molecular geometry demonstrates a planar or near-planar configuration that optimizes π-orbital overlap and enhances electronic delocalization [32] [35].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C21H21IN2S2 | [1] [3] [4] |
Molecular Weight | 492.44 g/mol | [1] [3] [4] |
Chemical Abstracts Service Number | 905-97-5 | [1] [3] [4] |
Medical Dictionary for Regulatory Activities Number | MFCD00011956 | [1] [3] [4] |
Simplified Molecular Input Line Entry System | [I-].CCN1\C(Sc2ccccc12)=C\C=C\c3sc4ccccc4[n+]3CC | [3] [9] |
3,3'-Diethylthiacarbocyanine iodide manifests as a solid crystalline material at room temperature with distinctive chromatic characteristics [1] [4] [26]. The compound typically appears as amber to brown to dark green powder or crystalline material, depending on the specific crystalline form and particle size [1] [4] [26]. This color variation reflects the compound's strong absorption in the visible spectrum and its tendency to form different solid-state arrangements [26].
The melting point of 3,3'-Diethylthiacarbocyanine iodide occurs at 268-270°C with decomposition, indicating thermal instability at elevated temperatures [1] [4] [5]. Some sources report slight variations in this value, with melting points recorded at 268°C [4] [26] and approximately 250°C with decomposition [7]. These variations may reflect differences in sample purity, heating rates, or analytical methodologies employed.
The compound demonstrates significant light sensitivity, necessitating storage under dark conditions to prevent photodegradation [4] [13] [26]. This photosensitivity is characteristic of cyanine dyes and results from their extended conjugated systems that readily absorb visible light [20] [21]. The material exists in solid form as either powder or crystal fragments, with crystal formation being dependent on preparation conditions and solvent systems used during synthesis [4] [26].
Physical Property | Value | Reference |
---|---|---|
Physical State (20°C) | Solid | [4] [6] |
Appearance | Amber to brown to dark green powder/crystal | [1] [4] [26] |
Melting Point | 268-270°C (decomposition) | [1] [4] [5] |
Light Sensitivity | Light sensitive | [4] [13] [26] |
Form | Powder to crystal | [1] [26] |
The optical properties of 3,3'-Diethylthiacarbocyanine iodide are characterized by intense absorption in the visible region [10] [28] [29]. The maximum absorption wavelength (λmax) occurs at approximately 557-560 nm in methanol, corresponding to the green-yellow region of the electromagnetic spectrum [1] [4] [10]. The molar extinction coefficient reaches values of 161,000 L mol⁻¹ cm⁻¹ at the absorption maximum, indicating exceptionally strong light absorption capability [10] [28]. This high extinction coefficient is typical of cyanine dyes and reflects the allowed nature of the electronic transition from the ground state to the first excited singlet state [28] [29].
The solubility characteristics of 3,3'-Diethylthiacarbocyanine iodide demonstrate selective dissolution patterns that reflect its molecular structure and intermolecular interactions [1] [16] [19]. The compound exhibits good solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where complete dissolution occurs readily [1] [16]. Methanol and ethanol also serve as effective solvents for this compound, facilitating dissolution for spectroscopic and analytical applications [16] [18].
The solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent provides an environment that stabilizes the ionic character of the compound while minimizing aggregation phenomena [16] [17]. In methanol, the compound maintains its monomeric form at appropriate concentrations, making this solvent ideal for optical measurements and spectroscopic characterization [16] [18]. Ethanol similarly supports good solubility, though slight differences in solvation behavior may occur compared to methanol due to variations in polarity and hydrogen bonding capacity [16].
Water solubility appears to be limited, which is consistent with the predominantly organic character of the molecular structure despite the presence of the ionic iodide counterion [13] [19]. The limited aqueous solubility reflects the hydrophobic nature of the benzothiazole rings and ethyl substituents, which outweigh the hydrophilic contribution of the cationic charge [13]. This solubility pattern is typical for cyanine dyes with substantial hydrocarbon content.
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Dimethyl Sulfoxide | Soluble | Complete dissolution | [1] [16] |
Methanol | Soluble | Good for spectroscopy | [16] [18] |
Ethanol | Soluble | Effective solvent | [16] |
Water | Limited | Poor aqueous solubility | [13] [19] |
The solubility behavior is influenced by concentration-dependent aggregation phenomena common to cyanine dyes [29] [35]. At higher concentrations, the compound may exhibit diminished apparent solubility due to the formation of aggregated species rather than true precipitation [29]. This aggregation behavior is particularly relevant in methanol and ethanol solutions, where intermolecular π-π interactions can lead to dimer or higher-order aggregate formation [35].
The stability profile of 3,3'-Diethylthiacarbocyanine iodide reveals several important degradation pathways that influence its storage and handling requirements [20] [21] [23]. Photostability represents the primary concern for this compound, as exposure to light initiates degradation processes that compromise both chemical integrity and optical properties [20] [21]. The photodegradation mechanism involves the interaction of photoexcited molecules with molecular oxygen, leading to the formation of degradation products that alter the characteristic absorption spectrum [21] [23].
Light-induced degradation follows a complex kinetic pattern where the initial degradation rate is relatively rapid but decreases with continued exposure time [20] [23]. This behavior suggests the formation of intermediate species that may provide some protection against further degradation or the depletion of the most photolabile molecular populations [23]. The presence of oxygen significantly accelerates the degradation process, with limiting oxygen concentrations directly correlating with reduced reaction rates [21].
Thermal stability analysis indicates that 3,3'-Diethylthiacarbocyanine iodide remains stable at room temperature when stored in dark conditions [4] [23]. The decomposition temperature of 268-270°C represents the limit of thermal stability, above which irreversible chemical changes occur [1] [4] [5]. Storage recommendations typically specify temperatures below 15°C in dark environments to maximize stability and shelf life [4] [26].
Stability Factor | Condition | Stability Assessment | Reference |
---|---|---|---|
Light Exposure | Ambient light | Photodegradation occurs | [20] [21] |
Thermal | Room temperature (dark) | Stable | [4] [23] |
Thermal | >268°C | Decomposition | [1] [4] [5] |
Oxygen Presence | Aerobic conditions | Accelerated degradation | [21] |
Storage | <15°C, dark | Recommended for stability | [4] [26] |
The degradation pathways involve multiple mechanisms including photoisomerization, oxidative processes, and thermal decomposition [20] [21] [36]. Photoisomerization represents a primary deactivation pathway for the excited state, competing with fluorescence emission and contributing to the overall photostability characteristics [36]. In organized media such as liposomes or polymer films, the degradation behavior changes significantly, with restricted environments generally providing enhanced stability by limiting molecular motion and oxygen access [35].
Environmental factors such as pH, buffer composition, and the presence of additives can influence degradation rates [21]. Temperature effects follow expected Arrhenius behavior, with higher temperatures accelerating all degradation processes [21]. The compound demonstrates enhanced stability in organic solvents compared to aqueous systems, reflecting the protective effect of appropriate solvation environments [23].
The crystalline behavior of 3,3'-Diethylthiacarbocyanine iodide encompasses several important structural and morphological characteristics that influence its physical properties [26] [37] [38]. The compound crystallizes in forms that can range from powder to well-defined crystals, depending on preparation conditions and crystallization parameters [26]. The crystalline material typically exhibits amber to dark green coloration, which reflects the solid-state packing arrangements and intermolecular interactions [26].
Crystallographic analysis reveals that cyanine dyes, including 3,3'-Diethylthiacarbocyanine iodide, can adopt multiple packing arrangements in the solid state [37] [38] [41]. These different arrangements arise from variations in intermolecular interactions, including π-π stacking, electrostatic interactions, and van der Waals forces [37] [41]. The specific crystalline form obtained depends on factors such as solvent choice, crystallization rate, temperature, and the presence of impurities or additives [37] [38].
The compound demonstrates the capacity for polymorphic behavior, though specific polymorph characterization requires detailed crystallographic investigation [38] [42]. Polymorphism in cyanine dyes typically results from different molecular conformations, alternative packing motifs, or variations in intermolecular interaction patterns [38] [42]. These structural differences can significantly impact physical properties including solubility, stability, and optical characteristics [42].
Crystalline Property | Characteristic | Reference |
---|---|---|
Crystal Form | Powder to crystal | [26] |
Color | Amber to dark green | [26] |
Packing | Multiple arrangements possible | [37] [41] |
Polymorphism | Potential for multiple forms | [38] [42] |
The crystalline structure influences aggregation behavior and optical properties through intermolecular interactions [35] [41]. In solid-state arrangements, molecules can adopt cofacial stacking geometries that lead to electronic coupling between adjacent chromophores [37]. These interactions result in spectral changes compared to isolated molecules in solution, including band shifts and the appearance of additional absorption features [41].
Powder X-ray diffraction analysis provides the primary method for characterizing crystalline forms and detecting polymorphic variations [40] [42]. The diffraction patterns reveal information about unit cell parameters, space group symmetry, and molecular packing arrangements [40]. Changes in diffraction patterns upon mechanical treatment, such as grinding, indicate alterations in crystalline structure and can be correlated with observed changes in optical properties [40].
Irritant